Metaproterenol-d7 Hemisulfate Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Metaproterenol-d7 Hemisulfate Salt is a deuterium-labeled derivative of Metaproterenol, a moderately selective beta-adrenergic agonist. This compound is primarily used in scientific research as a stable isotope-labeled internal standard. The deuterium labeling allows for precise quantification in various analytical applications, making it a valuable tool in pharmacokinetic and metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Metaproterenol-d7 Hemisulfate Salt involves the incorporation of deuterium atoms into the Metaproterenol molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of deuterated intermediates, followed by their conversion into the final product under controlled conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet the standards required for pharmaceutical and research applications .
Chemical Reactions Analysis
Types of Reactions: Metaproterenol-d7 Hemisulfate Salt undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification in research applications .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions include various deuterated intermediates and the final this compound. These products are characterized and purified to ensure their suitability for research applications .
Scientific Research Applications
Metaproterenol-d7 Hemisulfate Salt has a wide range of scientific research applications:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of Metaproterenol and its metabolites.
Biology: Employed in studies involving beta-adrenergic receptors to understand their role in various physiological processes.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of Metaproterenol.
Industry: Applied in the development and quality control of pharmaceutical formulations containing Metaproterenol
Mechanism of Action
Metaproterenol-d7 Hemisulfate Salt, like its non-deuterated counterpart, acts as a beta-2 adrenergic receptor agonist. It stimulates the beta-2 adrenergic receptors in the lungs, leading to the activation of adenylate cyclase. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), resulting in the relaxation of bronchial smooth muscles and inhibition of inflammatory mediator release .
Comparison with Similar Compounds
Metaproterenol Hemisulfate Salt: The non-deuterated form of Metaproterenol-d7 Hemisulfate Salt, used for similar applications but without the benefits of deuterium labeling.
Terbutaline Hemisulfate Salt: Another beta-2 adrenergic agonist with similar bronchodilator effects.
Clenbuterol Hydrochloride: A beta-2 adrenergic agonist used for its bronchodilator and anabolic effects.
Uniqueness: this compound’s uniqueness lies in its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical applications. This makes it a valuable tool in pharmacokinetic and metabolic studies, offering advantages over its non-deuterated counterparts .
Properties
Molecular Formula |
C11H19NO7S |
---|---|
Molecular Weight |
316.38 g/mol |
IUPAC Name |
5-[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-hydroxyethyl]benzene-1,3-diol;sulfuric acid |
InChI |
InChI=1S/C11H17NO3.H2O4S/c1-7(2)12-6-11(15)8-3-9(13)5-10(14)4-8;1-5(2,3)4/h3-5,7,11-15H,6H2,1-2H3;(H2,1,2,3,4)/i1D3,2D3,7D; |
InChI Key |
KSADBGVWHQJPAL-AUYCXRIESA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(C1=CC(=CC(=C1)O)O)O.OS(=O)(=O)O |
Canonical SMILES |
CC(C)NCC(C1=CC(=CC(=C1)O)O)O.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.